3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Insecticidal activity diacylhydrazine derivatives Plutella xylostella

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9), also designated 'K acid,' is a heterocyclic building block with molecular formula C₉H₅BrClN₃O₂ and a molecular weight of 302.51 g/mol. The compound features a pyrazole core bearing a 3-bromo substituent, an N-linked 3-chloropyridin-2-yl group, and a carboxylic acid at the 5-position.

Molecular Formula C9H5BrClN3O2
Molecular Weight 302.51 g/mol
CAS No. 500011-86-9
Cat. No. B1279885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
CAS500011-86-9
Molecular FormulaC9H5BrClN3O2
Molecular Weight302.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl
InChIInChI=1S/C9H5BrClN3O2/c10-7-4-6(9(15)16)14(13-7)8-5(11)2-1-3-12-8/h1-4H,(H,15,16)
InChIKeyFORBXGROTPOMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9): Chemical Identity, Industrial Role, and Procurement Relevance


3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9), also designated 'K acid,' is a heterocyclic building block with molecular formula C₉H₅BrClN₃O₂ and a molecular weight of 302.51 g/mol . The compound features a pyrazole core bearing a 3-bromo substituent, an N-linked 3-chloropyridin-2-yl group, and a carboxylic acid at the 5-position . It serves as the indispensable key intermediate for the industrial synthesis of multiple commercial anthranilic diamide insecticides—chlorantraniliprole, cyantraniliprole, cyclaniliprole, and tiorantraniliprole—which collectively represent a multi-billion-dollar class of ryanodine receptor (RyR)-targeting agrochemicals [1].

Why 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Generic Pyrazole Carboxylic Acid Analogs in Insecticide Synthesis


Substituting 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with structurally similar pyrazole-5-carboxylic acids—such as the 3-chloro analog (CAS 458543-79-8) or 3-trifluoromethyl variants—fundamentally alters the electronic and steric profile of the resulting anthranilic diamide insecticides [1]. The 3-bromo substituent on the pyrazole ring is a critical determinant of ryanodine receptor binding affinity; replacement with chlorine or trifluoromethyl leads to substantial loss of insecticidal potency in the final active ingredient [2]. Critically, this specific bromo intermediate is the only pyrazole-5-carboxylic acid building block that appears across four independently commercialized anthranilic diamide insecticides, while no 3-chloro or 3-trifluoromethyl pyrazole carboxylic acid analog has advanced to a registered commercial product in this class [3]. Procurement decisions based solely on structural similarity or lower cost of alternative pyrazole acids carry a high risk of producing biologically inactive or sub-potent final compounds.

Quantitative Differentiation Evidence: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Compared to Closest Analogs and Benchmarks


Insecticidal Potency of Scaffold-Derived Diacylhydrazines vs. Commercial Tebufenozide: 1.3- to 1.6-Fold LC₅₀ Advantage Against Plutella xylostella

Diacylhydrazine derivatives constructed on the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold demonstrate substantially higher larvicidal activity against the diamondback moth (Plutella xylostella) than the commercial ecdysone agonist tebufenozide. The most active derivatives (compounds 10g, 10h, and 10w) exhibit LC₅₀ values of 27.49, 23.67, and 28.90 mg L⁻¹ respectively, compared to tebufenozide's LC₅₀ of 37.77 mg L⁻¹ measured in the identical bioassay [1]. This corresponds to a 1.3- to 1.6-fold improvement in potency, with compound 10h achieving the greatest differential. Against Helicoverpa armigera (cotton bollworm), the same compounds gave mortality rates of 70.8%, 87.5%, and 79.2% at the tested concentration [1].

Insecticidal activity diacylhydrazine derivatives Plutella xylostella tebufenozide benchmark

N-Pyridylpyrazole Thiazole Derivative Potency vs. Commercial Indoxacarb and Chlorantraniliprole: Comparable LC₅₀ Across Three Major Lepidopteran Pests

Using 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid as the starting material, compound 7g—an N-pyridylpyrazole thiazole amide derivative—achieved insecticidal activity comparable to the commercial oxadiazine insecticide indoxacarb and the anthranilic diamide chlorantraniliprole. Against Plutella xylostella, Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm), compound 7g exhibited LC₅₀ values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L respectively, which were adequate for that of indoxacarb in the same bioassay [1]. Chlorantraniliprole and indoxacarb were both employed as positive controls in these experiments [1].

Insecticide discovery N-pyridylpyrazole thiazole Spodoptera frugiperda indoxacarb comparator

Synthetic Process Yield Advantage: Bromine Oxidant Method Achieves 93–95% Yield vs. 80–88% for Conventional Potassium Persulfate Oxidation

In the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate—the direct ethyl ester derivative of the target carboxylic acid—replacing potassium persulfate with bromine as the oxidant in a photo-catalyzed process improves the reaction yield from 80–88% to 93–95% [1]. Beyond yield, the photo-catalyzed bromine process operates under significantly milder conditions: 25–65 °C at normal atmospheric pressure versus 125–130 °C under vacuum for the conventional persulfate method, and reaction times of 30–45 minutes versus approximately 8 hours [1]. These process advantages collectively reduce energy consumption, equipment corrosion, and manufacturing cycle time.

Process chemistry oxidation yield optimization ethyl ester synthesis photo-catalyzed bromination

Multi-Product Intermediate Versatility: The Sole Pyrazole-5-Carboxylic Acid Common to Four Commercial Anthranilic Diamide Insecticides

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is the only pyrazole-5-carboxylic acid intermediate documented in the registered synthetic routes of four independently commercialized anthranilic diamide insecticides: chlorantraniliprole (CAS 500008-45-7), cyantraniliprole, cyclaniliprole, and tiorantraniliprole [1][2]. By contrast, the 3-chloro analog (3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, CAS 458543-79-8) and 3-trifluoromethyl variants are not documented as intermediates in any registered anthranilic diamide insecticide . The commercial significance is underscored by dedicated industrial capacity: Anhui Huilong reported planned production of 1,319 tons per annum of this intermediate alongside 2,000 t/a of chlorantraniliprole technical at a single facility [3].

Anthranilic diamide insecticides key intermediate chlorantraniliprole cyantraniliprole cyclaniliprole tiorantraniliprole

Commercial Purity Specifications: Available at ≥98% (HPLC + Titration) from Multiple Qualified Vendors with Full QC Data Packages

This intermediate is commercially available at defined, verifiable purity grades from multiple reputable vendors. TCI Chemicals supplies the compound at >98.0% purity, independently verified by both HPLC (area%) and neutralization titration, with a melting point specification of 197.0–201.0 °C . Industrial-grade material is available at ≥99% purity from Chinese manufacturers including Shandong Dexin Fine Chemical , and at 99.5% from Shanghai Haohong Bio-pharmaceutical Science and Technology . The compound is also supplied as a characterized Chlorantraniliprole Impurity 1 reference standard with full regulatory-compliant characterization data for ANDA analytical method development and QC applications [1].

Purity specification quality control reference standard HPLC assay multi-vendor sourcing

Highest-Value Application Scenarios for 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Based on Quantitative Evidence


Industrial-Scale Synthesis of Chlorantraniliprole, Cyantraniliprole, and Related Anthranilic Diamide APIs

This intermediate is the essential building block for manufacturing chlorantraniliprole and cyantraniliprole active pharmaceutical ingredients. The optimized bromine oxidation process for downstream derivatives (93–95% yield vs. 80–88% for conventional persulfate oxidation) directly reduces the cost of goods for API production [1]. Industrial-scale procurement is supported by demonstrated manufacturing capacity exceeding 1,000 metric tons per annum, with dedicated facilities such as the Anhui Huilong plant producing 2,000 t/a of chlorantraniliprole TC alongside 1,319 t/a of this intermediate [2].

Discovery and Lead Optimization of Next-Generation Ryanodine Receptor-Targeting Insecticide Candidates

Research groups developing novel anthranilic diamide or N-pyridylpyrazole insecticides can use this intermediate as the starting scaffold for parallel library synthesis. Derivatives have demonstrated insecticidal activity comparable to the commercial standards indoxacarb and chlorantraniliprole, with LC₅₀ values of 5.32–7.64 mg/L across three lepidopteran pest species [3]. Diacylhydrazine derivatives built on this scaffold have shown 1.3- to 1.6-fold greater potency than the commercial ecdysone agonist tebufenozide (best derivative LC₅₀ = 23.67 vs. 37.77 mg L⁻¹) [4], validating the scaffold's utility in lead optimization and structure-activity relationship (SAR) programs.

Quality Control Reference Standard for Chlorantraniliprole Impurity Profiling in Regulatory Filings

As Chlorantraniliprole Impurity 1, this compound is supplied with full regulatory-compliant characterization data and is used for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of chlorantraniliprole [5]. Procurement of characterized impurity standards is essential for meeting ICH Q3A/Q3B impurity qualification thresholds and for demonstrating batch-to-batch consistency in regulatory submissions to agencies such as the EPA, EFSA, or PMDA.

Supply Chain Diversification and Multi-Vendor Qualification for Agrochemical Intermediate Procurement

Unlike alternative pyrazole carboxylic acids that are available from a limited number of sources, this intermediate benefits from a well-established multi-vendor, multi-geography supply base with defined and independently verified purity tiers ranging from 98.0% (HPLC + titration, TCI) to 99.5% (Shanghai Haohong) . The compound's role as the universal intermediate for four commercial insecticides creates sustained demand that supports competitive pricing and supply assurance. Procurement teams can qualify multiple suppliers against the TCI specification (>98.0% by HPLC and neutralization titration, melting point 197.0–201.0 °C) as an objective benchmark for supplier evaluation and lot acceptance .

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